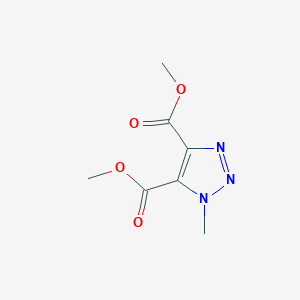

Dimethyl 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B1660232

Key on ui cas rn:

73500-07-9

M. Wt: 199.16 g/mol

InChI Key: GNVGANLYVPXSIX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07531559B2

Procedure details

1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester (Y. Tanaka et al. Tetrahedron 29, 3271 (1973)) (74.06 g; 0.40 mol), potassium carbonate (110.57 g; 0.80 mol) and methyl iodide (73.81 g; 0.52 mol) were reacted in acetonitrile (1000 ml) at 40° C. for 20 minutes and then for 20 hours at ambient temperature. The mixture was poured onto ice-water and extracted with ether to give the crude product (70.66 g) as a mixture of isomers. Separation on silica gel in ethyl acetate-hexane (2:3) yielded 36.51 g (46%) of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester [m.p. 86-87° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.27(s,3H), 3.88(s,6H)] and 26.92 g (34%) of 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic dimethylester [m.p. 63-64° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.19(s,3H), 3.93(s,3H), 3.87(s,3H)].

Quantity

74.06 g

Type

reactant

Reaction Step One

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][NH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:13][O:12][C:10]([C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:14])[N:8]=1)=[O:11].[CH3:13][O:12][C:10]([C:9]1[N:8]=[N:7][N:6]([CH3:14])[C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[O:11] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

74.06 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1N=NNC1C(=O)OC

|

|

Name

|

|

|

Quantity

|

110.57 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

73.81 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured onto ice-water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product (70.66 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

as a mixture of isomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation on silica gel in ethyl acetate-hexane (2:3)

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=NN(N=C1C(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.51 g | |

| YIELD: PERCENTYIELD | 46% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C=1N=NN(C1C(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26.92 g | |

| YIELD: PERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07531559B2

Procedure details

1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester (Y. Tanaka et al. Tetrahedron 29, 3271 (1973)) (74.06 g; 0.40 mol), potassium carbonate (110.57 g; 0.80 mol) and methyl iodide (73.81 g; 0.52 mol) were reacted in acetonitrile (1000 ml) at 40° C. for 20 minutes and then for 20 hours at ambient temperature. The mixture was poured onto ice-water and extracted with ether to give the crude product (70.66 g) as a mixture of isomers. Separation on silica gel in ethyl acetate-hexane (2:3) yielded 36.51 g (46%) of 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid dimethylester [m.p. 86-87° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.27(s,3H), 3.88(s,6H)] and 26.92 g (34%) of 1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic dimethylester [m.p. 63-64° C.; 1H-NMR (300 MHz, DMSO-d6), δ(ppm): 4.19(s,3H), 3.93(s,3H), 3.87(s,3H)].

Quantity

74.06 g

Type

reactant

Reaction Step One

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][NH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[CH3:13][O:12][C:10]([C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:14])[N:8]=1)=[O:11].[CH3:13][O:12][C:10]([C:9]1[N:8]=[N:7][N:6]([CH3:14])[C:5]=1[C:3]([O:2][CH3:1])=[O:4])=[O:11] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

74.06 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1N=NNC1C(=O)OC

|

|

Name

|

|

|

Quantity

|

110.57 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

73.81 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured onto ice-water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product (70.66 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

as a mixture of isomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation on silica gel in ethyl acetate-hexane (2:3)

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=NN(N=C1C(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.51 g | |

| YIELD: PERCENTYIELD | 46% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C=1N=NN(C1C(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26.92 g | |

| YIELD: PERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |